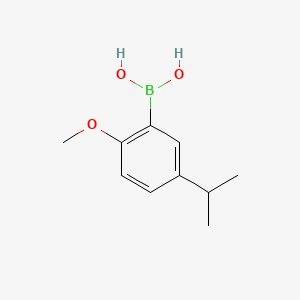

5-异丙基-2-甲氧基苯硼酸

描述

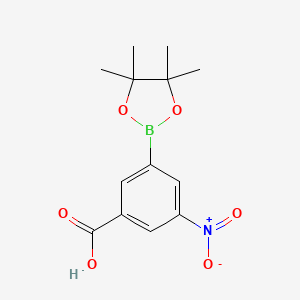

5-Isopropyl-2-methoxyphenylboronic acid is a boronic acid derivative with the empirical formula C10H15BO3 . It is used as a reactant in the synthesis of many biologically active molecules .

Synthesis Analysis

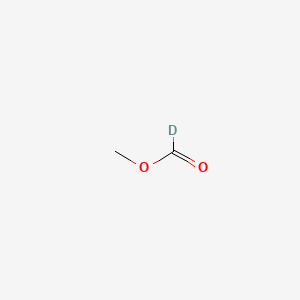

The synthesis of 5-Isopropyl-2-methoxyphenylboronic acid involves several steps. One method starts from 3-Fluoroanisole, which reacts with iodate to form an iodide. This iodide then undergoes catalytic coupling with isopropyl ylboronic acid. Finally, selective deprotonation/boronation under the conditions of a large hindered base yields the product after hydrolysis .Molecular Structure Analysis

The molecular weight of 5-Isopropyl-2-methoxyphenylboronic acid is 194.04 . Its SMILES string isCOc1ccc(cc1B(O)O)C(C)C and its InChI string is 1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 . Chemical Reactions Analysis

5-Isopropyl-2-methoxyphenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment .Physical And Chemical Properties Analysis

5-Isopropyl-2-methoxyphenylboronic acid appears as a colourless powder . It has a melting point range of 84-88 °C . The predicted boiling point is 350.0±52.0 °C .科学研究应用

Atherosclerosis Treatment

This compound is used as a reactant in the synthesis of oxazolidinones , which serve as inhibitors for cholesteryl ester transfer protein (CETP). These inhibitors are significant in the treatment of atherosclerosis, a condition characterized by the thickening of artery walls due to cholesterol plaque buildup .

Antitumor and Radioprotectants

Another application involves the creation of selective quinazolinyl-phenol inhibitors of CHK1, which are studied for their antitumor properties and potential as radioprotectants. These inhibitors can protect normal tissues during radiation therapy while targeting tumor cells .

CETP Inhibitors

The compound is also involved in synthesizing biaryl-containing carbamates, which act as CETP inhibitors. These inhibitors play a role in managing lipid levels in the body and can be beneficial for cardiovascular health .

Suzuki–Miyaura Coupling

5-Isopropyl-2-methoxyphenylboronic acid is also utilized in Suzuki–Miyaura coupling reactions. This reaction is widely applied due to its mild conditions, functional group tolerance, and the environmentally benign nature of organoboron reagents like this compound .

安全和危害

未来方向

5-Isopropyl-2-methoxyphenylboronic acid is a valuable reactant in the synthesis of many biologically active molecules . Its use in the synthesis of oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment suggests potential applications in the development of new therapeutics .

作用机制

Target of Action

5-Isopropyl-2-methoxyphenylboronic acid is primarily used as a reactant in the synthesis of many biologically active molecules . It is involved in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

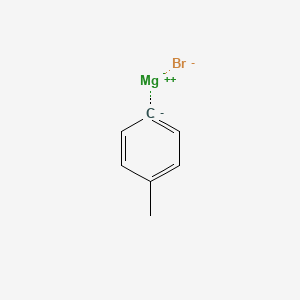

The mode of action of 5-Isopropyl-2-methoxyphenylboronic acid is through its role in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound, such as 5-Isopropyl-2-methoxyphenylboronic acid, with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involving 5-Isopropyl-2-methoxyphenylboronic acid affects various biochemical pathways. It is used in the synthesis of biologically active molecules, including oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment, selective quinazolinyl-phenol inhibitors of CHK1 as antitumor and radioprotectants, and biaryl-containing carbamates as CETP inhibitors .

Result of Action

The result of the action of 5-Isopropyl-2-methoxyphenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a variety of biologically active molecules, potentially leading to various molecular and cellular effects depending on the specific molecules synthesized .

Action Environment

The action of 5-Isopropyl-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .

属性

IUPAC Name |

(2-methoxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKAEAGLVJFBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404609 | |

| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-2-methoxyphenylboronic acid | |

CAS RN |

216393-63-4 | |

| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

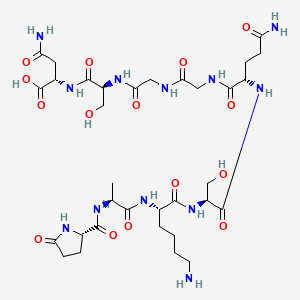

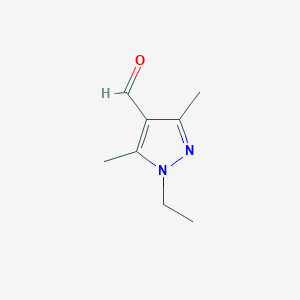

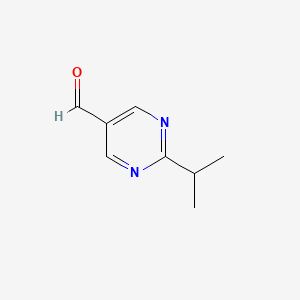

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)

![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)